molecular formula C10H13N3O3 B12791572 2(1H)-Pyrimidinone, 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-, (2R-cis)- CAS No. 132198-20-0

2(1H)-Pyrimidinone, 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-, (2R-cis)-

Cat. No.: B12791572
CAS No.: 132198-20-0
M. Wt: 223.23 g/mol
InChI Key: XCGYEIVKJJFVIP-IONNQARKSA-N
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Description

2(1H)-Pyrimidinone, 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-, (2R-cis)- is a heterocyclic compound that features a pyrimidinone core with an amino group at the 4-position and a pyran ring attached to the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-, (2R-cis)- can be achieved through several synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc).

Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature, pressure, and solvent, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-, (2R-cis)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the 4-position.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-, (2R-cis)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(1H)-Pyrimidinone, 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-, (2R-cis)- is unique due to its specific structural features, such as the combination of a pyrimidinone core with a pyran ring and an amino group

Biological Activity

2(1H)-Pyrimidinone, 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-, (2R-cis)- is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article will explore its biological significance, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H13N3O4
  • Molecular Weight : 241.23 g/mol
  • CAS Number : 132198-20-0
  • IUPAC Name : 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)pyrimidin-2(1H)-one

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Antiviral Activity

Research indicates that pyrimidinone derivatives exhibit significant antiviral properties. For instance, studies have shown that certain pyrimidinones can inhibit the replication of viruses such as Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV) by targeting viral polymerases or reverse transcriptases. The compound's structure allows it to mimic nucleosides, disrupting viral nucleic acid synthesis .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of bacterial strains. Its mechanism involves interference with bacterial DNA synthesis and cell wall integrity. In vitro studies have reported Minimum Inhibitory Concentrations (MICs) as low as 48 µg/ml for certain pathogens .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antiviral Efficacy Against HBV :
    • A study examined the efficacy of various pyrimidinone derivatives against HBV replication in a cellular model. The results indicated that the compound effectively reduced viral load in treated cells compared to controls .
  • Antimicrobial Activity :
    • In a recent investigation, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings revealed that it inhibited bacterial growth significantly, suggesting its potential as a therapeutic agent for bacterial infections .
  • Mechanistic Insights :
    • Research employing molecular docking simulations highlighted the compound's binding affinity to key viral enzymes, providing insights into its mechanism of action at the molecular level. This supports its role as a lead compound for drug development against viral infections .

Data Summary

PropertyValue
Molecular FormulaC10H13N3O4
Molecular Weight241.23 g/mol
CAS Number132198-20-0
Antiviral ActivityEffective against HBV
Antimicrobial ActivityMIC = 48 µg/ml

Properties

CAS No.

132198-20-0

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

4-amino-1-[(2R,6S)-6-(hydroxymethyl)-3,6-dihydro-2H-pyran-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H13N3O3/c11-8-4-5-13(10(15)12-8)9-3-1-2-7(6-14)16-9/h1-2,4-5,7,9,14H,3,6H2,(H2,11,12,15)/t7-,9+/m0/s1

InChI Key

XCGYEIVKJJFVIP-IONNQARKSA-N

Isomeric SMILES

C1C=C[C@H](O[C@H]1N2C=CC(=NC2=O)N)CO

Canonical SMILES

C1C=CC(OC1N2C=CC(=NC2=O)N)CO

Origin of Product

United States

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